molecular formula C10H11BrN2O3 B6611525 4-(5-Bromonicotinamido)butanoic acid CAS No. 5877-33-8

4-(5-Bromonicotinamido)butanoic acid

Cat. No.: B6611525
CAS No.: 5877-33-8
M. Wt: 287.11 g/mol
InChI Key: RNPIEIFEHJKBGP-UHFFFAOYSA-N
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Description

4-(5-Bromonicotinamido)butanoic acid is an organic compound with the molecular formula C10H11BrN2O3 It is a derivative of nicotinamide, featuring a bromine atom at the 5-position of the pyridine ring and a butanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(5-Bromonicotinamido)butanoic acid typically involves the following steps:

    Bromination of Nicotinamide: Nicotinamide is brominated at the 5-position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid.

    Amidation Reaction: The brominated nicotinamide is then reacted with butanoic acid or its derivatives (e.g., butanoyl chloride) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4-(5-Bromonicotinamido)butanoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in solvents like DMF or DMSO.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution Products: Depending on the nucleophile used, products can include azides, thiols, or ethers.

    Oxidation Products: Oxidized derivatives such as carboxylic acids or ketones.

    Reduction Products: Reduced derivatives such as alcohols or amines.

Scientific Research Applications

4-(5-Bromonicotinamido)butanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or as a probe for biological pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(5-Bromonicotinamido)butanoic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The bromine atom and the butanoic acid moiety play crucial roles in its binding affinity and specificity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    Nicotinamide: The parent compound without the bromine and butanoic acid modifications.

    5-Bromonicotinamide: Similar structure but lacks the butanoic acid moiety.

    Butanoic Acid Derivatives: Compounds with similar butanoic acid structures but different substituents on the aromatic ring.

Uniqueness: 4-(5-Bromonicotinamido)butanoic acid is unique due to the presence of both the bromine atom and the butanoic acid moiety, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets and enables its use in diverse applications.

Properties

IUPAC Name

4-[(5-bromopyridine-3-carbonyl)amino]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN2O3/c11-8-4-7(5-12-6-8)10(16)13-3-1-2-9(14)15/h4-6H,1-3H2,(H,13,16)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNPIEIFEHJKBGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1Br)C(=O)NCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60365465
Record name 4-[(5-bromopyridine-3-carbonyl)amino]butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60365465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5877-33-8
Record name 4-[(5-bromopyridine-3-carbonyl)amino]butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60365465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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